molecular formula C19H17N3O6S B2434651 N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 923462-45-7

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2434651
CAS No.: 923462-45-7
M. Wt: 415.42
InChI Key: AVARLQWUMLPLDN-UHFFFAOYSA-N
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Description

N-(5-(2-(phenylsulfonyl)ethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a useful research compound. Its molecular formula is C19H17N3O6S and its molecular weight is 415.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectral Analysis

Compounds containing 1,3,4-Oxadiazole have gained attention due to their biological activities. A study by Khalid et al. (2016) focused on synthesizing N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which involved multiple synthesis steps starting from benzenesulfonyl chloride. The synthesized compounds were characterized using spectral data and demonstrated moderate to notable antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).

Cardiac Electrophysiological Activity

A separate study by Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides or benzene-sulfonamides, showcasing cardiac electrophysiological activity comparable to known class III agents, indicating potential in arrhythmia treatment (Morgan et al., 1990).

Anticancer and Antimalarial Potential

Research by Ravinaik et al. (2021) involved the design and synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were evaluated against several cancer cell lines, showing moderate to excellent anticancer activity, with some derivatives performing better than the reference drug etoposide (Ravinaik et al., 2021). Another study by Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles, leading to compounds with in vitro antimalarial activity and ADMET properties favorable for antimalarial applications (Fahim & Ismael, 2021).

Antioxidant Activity

Synthesis and Evaluation of Antioxidant Activity

George et al. (2010) synthesized derivatives of 5-[7-Aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4]oxadiazolo[3,2,-a][1,3,5]triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H)-one. These compounds were evaluated for their antioxidant activity, highlighting the potential for developing antioxidant agents (George et al., 2010).

Properties

IUPAC Name

N-[5-[2-(benzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S/c23-18(13-6-7-15-16(12-13)27-10-9-26-15)20-19-22-21-17(28-19)8-11-29(24,25)14-4-2-1-3-5-14/h1-7,12H,8-11H2,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVARLQWUMLPLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=NN=C(O3)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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